Viscidulin III tetraacetate
Description
Viscidulin III tetraacetate (CAS: 96684-81-0) is a tetraacetylated derivative of the flavanone Viscidulin III, isolated from Scutellaria species such as Scutellaria viscidula. Its molecular formula is C₂₅H₂₂O₁₂, with a molecular weight of 514.43 g/mol . The compound features four acetyl groups attached to hydroxyl positions on the flavanone backbone, enhancing its lipophilicity and stability compared to non-acetylated analogs. It is primarily utilized in life sciences research, particularly in studies requiring improved pharmacokinetic properties or modified bioactivity profiles .
Properties
IUPAC Name |
[4-acetyloxy-2-(5,7-diacetyloxy-8-methoxy-4-oxochromen-2-yl)-3-methoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXXHQVYAGXNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Viscidulin III tetraacetate is typically carried out using chemical synthesis methods. The specific process can be synthesized according to the process conditions provided in the literature .
Industrial Production Methods: Industrial production methods for this compound involve the extraction and purification from natural sources, such as the roots of Scutellaria viscidula Bunge . The compound can also be synthesized chemically in laboratories under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Viscidulin III tetraacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Viscidulin III tetraacetate has been studied for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle dynamics and the activation of apoptotic proteins. The compound has shown efficacy against various cancer types, making it a candidate for further development in cancer therapeutics .
2. Anti-infective Activity
The compound exhibits significant anti-infective properties. It has been tested against a range of pathogens, including bacteria and viruses. Studies have demonstrated its effectiveness in inhibiting the growth of specific bacterial strains and viruses such as HIV and influenza. This broad-spectrum activity positions this compound as a potential lead compound for developing new antimicrobial agents .
3. Immunomodulation
this compound also plays a role in modulating immune responses. It has been observed to influence cytokine production and enhance the activity of immune cells, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Pharmacological Applications
1. Antibody-Drug Conjugates (ADCs)
The compound is being explored for use in antibody-drug conjugates, where it can serve as a cytotoxic agent linked to antibodies targeting specific tumor markers. This application leverages its ability to selectively kill cancer cells while minimizing damage to healthy tissues .
2. Epigenetic Regulation
Recent studies suggest that this compound may act on epigenetic mechanisms, influencing gene expression through histone modification pathways. This property could be harnessed in cancer therapy by reprogramming tumor cell behavior and enhancing sensitivity to other treatments .
Biotechnology Applications
1. Drug Development
The diverse biological activities of this compound make it a valuable candidate in drug discovery programs. Its ability to interact with various molecular targets allows for the exploration of multiple therapeutic avenues, including combinatorial therapies where it could enhance the effects of existing drugs .
2. Agricultural Biotechnology
In agricultural research, compounds like this compound are being investigated for their potential as biopesticides or growth enhancers. Their natural origin and bioactivity can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals .
Case Studies
Mechanism of Action
The mechanism of action of Viscidulin III tetraacetate involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cancer . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Viscidulin Series
Viscidulin III (CAS: 92519-91-0)
- Molecular formula : C₁₇H₁₄O₈ (MW: 346.3 g/mol).
- Key differences: Lacks the four acetyl groups present in the tetraacetate derivative.
Viscidulin II (CAS: 92519-93-2)
- Molecular formula : C₁₇H₁₄O₇ (MW: 330.3 g/mol).
- Key differences: Contains one fewer hydroxyl group than Viscidulin III, further reducing polarity and reactivity. Non-acetylated form, limiting solubility in organic solvents .
Structural Implications of Acetylation
- Solubility: Viscidulin III tetraacetate exhibits higher solubility in organic solvents (e.g., acetone, DMSO) compared to its non-acetylated counterparts, making it preferable for formulation studies .
- Bioactivity: Acetylation may mask reactive hydroxyl groups, altering interactions with enzymes or receptors. For example, acetylated flavonoids often show modified antioxidant or anti-inflammatory effects .
Comparison with Other Tetraacetate Derivatives
Kaempferol Tetraacetate
- Parent compound: Kaempferol (a flavonol).
- Key differences: While both are tetraacetates, Kaempferol tetraacetate derives from a flavonol (3-hydroxyflavone) backbone, whereas this compound is based on a flavanone (non-conjugated B ring).
Dihydroquercetin Tetraacetate
- Parent compound: Dihydroquercetin (a dihydroflavonol).
- Acetylation sites differ, leading to variations in enzymatic hydrolysis rates and metabolic stability .
Physicochemical and Commercial Comparison
Price Analysis : this compound is priced higher than Cycloheterophyllin but lower than Salcolin B, reflecting its intermediate rarity and synthesis complexity .
Biological Activity
Viscidulin III tetraacetate is a flavonoid compound derived from the roots of Scutellaria viscidula Bunge, recognized for its diverse biological activities. This article delves into its antibacterial, anti-inflammatory, antioxidant, and potential anticancer properties, supported by research findings and case studies.
- Chemical Formula : C25H22O12
- Molecular Weight : 514.43 g/mol
1. Antibacterial Properties
This compound exhibits significant antibacterial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly in foodborne pathogens. For instance, research conducted on extracts from Scutellaria species indicated that certain flavonoids, including this compound, can reduce biofilm formation by 90-95% within 12-16 hours of exposure to bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| L. monocytogenes | 64 µg/mL |
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential as a therapeutic agent in inflammatory diseases .
Mechanism of Action :
- Inhibition of NF-kB signaling pathway.
- Decrease in COX-2 expression.
3. Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the body's antioxidant defenses. Studies have reported that it increases levels of enzymatic antioxidants such as superoxide dismutase (SOD) and catalase (CAT), while decreasing malondialdehyde (MDA) levels, a marker of oxidative stress .
| Parameter | Control Group | Viscidulin III Treatment Group |
|---|---|---|
| SOD (U/mg protein) | 5.0 ± 0.5 | 8.5 ± 0.7 |
| CAT (U/mg protein) | 2.0 ± 0.3 | 4.0 ± 0.4 |
| MDA (nmol/mg protein) | 3.5 ± 0.4 | 1.5 ± 0.2 |
4. Potential Anticancer Effects
This compound is being explored for its anticancer potential, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells .
Case Study :
In a study involving breast cancer cell lines, this compound treatment resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell line tested .
Q & A
Basic Research Questions
Q. How can the structural identity and purity of Viscidulin III tetraacetate (C25H22O12) be confirmed experimentally?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D NMR for stereochemical confirmation) and high-resolution mass spectrometry (HR-MS) to verify molecular structure. Purity can be assessed via HPLC with UV detection (e.g., ≥95% purity threshold) and comparison to authenticated reference standards . For crystalline samples, X-ray diffraction provides definitive structural confirmation.
Q. What synthetic routes are available for this compound, and how can their efficiency be optimized?
- Methodological Answer : The compound is typically derived from its parent flavonoid, Viscidulin III, via acetylation using acetic anhydride in pyridine. Reaction efficiency can be monitored by TLC or HPLC, optimizing parameters like temperature (e.g., 40–60°C), stoichiometry (excess acetylating agent), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield (>70%) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Screen for antioxidant activity using DPPH or ABTS radical scavenging assays. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Enzymatic inhibition studies (e.g., COX-2, α-glucosidase) require spectrophotometric monitoring of substrate conversion rates. Always include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can molecular docking studies elucidate the interaction between this compound and its putative protein targets?
- Methodological Answer : Use software like AutoDock Vina to model ligand-protein interactions. Prepare the compound’s 3D structure (e.g., from PubChem or optimized via DFT calculations) and dock it into target protein binding sites (e.g., NF-κB, EGFR). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Compare binding energies (ΔG) and hydrogen-bonding patterns with known inhibitors .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell models?
- Methodological Answer : Systematically test the compound in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate genetic factors influencing activity. Use proteomics (LC-MS/MS) to identify differential protein expression in responsive vs. non-responsive models. Validate findings with orthogonal assays (e.g., Western blot for pathway markers) and meta-analysis of published data to identify confounding variables (e.g., serum concentration in culture media) .
Q. How can the metabolic stability and pharmacokinetic profile of this compound be characterized in preclinical models?
- Methodological Answer : Conduct in vitro metabolic studies using liver microsomes or hepatocytes to identify phase I/II metabolites via HPLC-MS. For in vivo PK, administer the compound to rodents intravenously/orally and collect plasma samples at timed intervals. Calculate parameters like half-life (t½), Cmax, and AUC using non-compartmental analysis (Phoenix WinNonlin). Compare bioavailability to its non-acetylated analog to assess acetylation’s impact .
Q. What approaches are effective in studying the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., deacetylation, halogenation) and test them in parallel bioassays. Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. Molecular dynamics simulations can further explain how substituents alter binding affinity or solubility .
Methodological Considerations
- Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/MS spectra in public repositories (e.g., Zenodo) and provide detailed experimental protocols in supplementary materials .
- Conflict Resolution : Address contradictory findings by replicating experiments under standardized conditions (e.g., cell passage number, solvent controls) and applying statistical rigor (e.g., ANOVA with post-hoc tests) .
- Ethical Compliance : For animal studies, follow ARRIVE guidelines and obtain institutional ethics approval. Disclose all conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
